Benzenebutanoic acid,2-bromo-b-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(bS)-
Description
Benzenebutanoic acid,2-bromo-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(βS)- (CAS RN: 788149-96-2) is a chiral aromatic carboxylic acid derivative featuring a bromine substituent at the ortho position of the benzene ring and a fluorenylmethoxycarbonyl (Fmoc)-protected amino group at the β-position of the butanoic acid chain. Its stereochemistry at the β-carbon is designated as (S)-configuration. This compound is primarily utilized as a specialized intermediate in peptide synthesis, particularly for introducing brominated aromatic residues with controlled stereochemistry. The Fmoc group serves as a temporary protecting group for amines, enabling selective deprotection under mild basic conditions .
Key physicochemical properties include:
Properties
IUPAC Name |
(2S)-3-amino-4-(2-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22BrNO4/c26-21-12-6-1-7-15(21)13-22(27)23(24(28)29)25(30)31-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22-23H,13-14,27H2,(H,28,29)/t22?,23-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNNBQPZBUMLMF-WCSIJFPASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CC([C@@H](C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50721955 | |
| Record name | (2S)-3-Amino-4-(2-bromophenyl)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50721955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
403661-79-0 | |
| Record name | (2S)-3-Amino-4-(2-bromophenyl)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50721955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Benzenebutanoic acid, 2-bromo-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (bS)-, also known by its CAS number 403661-79-0, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound consists of a benzenebutanoic acid backbone with a bromo substituent and a fluorenylmethoxycarbonyl (Fmoc) protecting group. The presence of these functional groups may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈BrN₁O₃ |
| Molecular Weight | 372.25 g/mol |
| CAS Number | 403661-79-0 |
| IUPAC Name | (2S)-2-bromo-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-benzenebutanoic acid |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The Fmoc group provides stability during chemical reactions, while the bromo and benzenebutanoic acid moieties facilitate interactions through hydrogen bonding and hydrophobic interactions. These interactions can modulate enzymatic activities or receptor functions, leading to various biological effects.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of related compounds. For instance, derivatives similar to benzenebutanoic acid have demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported in the range of 500–1000 µg/mL for effective strains like Escherichia coli and Bordetella bronchiseptica .
Cytotoxicity Studies
In vitro studies have shown that certain derivatives exhibit cytotoxic effects on cancer cell lines. For example, compounds with similar structural features were tested against HepG2 (liver cancer) and DU145 (prostate cancer) cell lines. The results indicated a significant decrease in cell viability at concentrations as low as 1 µM after prolonged exposure . The therapeutic index (TI), which measures the selectivity of the compound for cancer cells over normal cells, was found to be higher for certain derivatives, suggesting potential for selective targeting in cancer therapy.
Case Studies
- Case Study on Anticancer Activity : A study evaluated the anticancer potential of a related compound in a series of human tumor lines. The compound showed selective cytotoxicity against cancer cells with minimal effects on normal fibroblasts, indicating a promising therapeutic profile .
- Enzyme Interaction Studies : Another research focused on the interaction of similar compounds with specific enzymes involved in metabolic pathways. The findings suggested that these compounds could act as competitive inhibitors, providing insights into their potential use in metabolic disorders .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related derivatives, emphasizing substituent variations, stereochemistry, and applications:
Structural and Functional Insights
- Halogen Substitution : Bromine (target compound) and iodine provide distinct electronic and steric effects, influencing binding affinity in receptor-ligand interactions. Chlorine offers intermediate electronegativity, suitable for tuning pharmacokinetic properties.
- Stereochemistry : The (βS) configuration in the target compound contrasts with the (βR) isomer , affecting diastereoselectivity in peptide coupling reactions.
- Hydroxyl vs. Halogen : The hydroxy variant introduces polarity, enhancing solubility but reducing membrane permeability compared to halogenated analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
